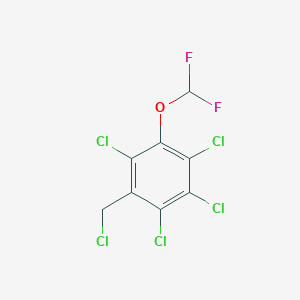
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a benzyl chloride moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride typically involves the chlorination and fluorination of appropriate benzyl chloride precursors. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or sulfur tetrafluoride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required purity standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of the benzyl chloride group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Reduced derivatives with fewer halogen atoms or different functional groups.
Scientific Research Applications
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is used extensively in scientific research for various applications. Its unique properties make it a versatile tool in studies related to:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Development: Potential use in the development of new drugs due to its biological activity.
Material Sciences: Utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetrachlorobenzyl chloride
- 2,3,4,6-Tetrachloro-5-methoxybenzyl chloride
- 2,3,4,6-Tetrachloro-5-(trifluoromethoxy)benzyl chloride
Uniqueness
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. This combination of halogens is not commonly found in similar compounds, making it a valuable compound for specialized research applications.
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(chloromethyl)-6-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5F2O/c9-1-2-3(10)5(12)6(13)7(4(2)11)16-8(14)15/h8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAHVRCSBFBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)OC(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














